Cas no 1217643-80-5 (N-Boc-2-(3'-Chlorophenyl)-L-glycine)

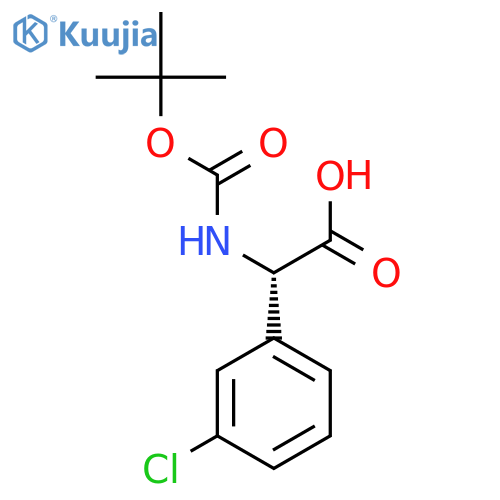

1217643-80-5 structure

商品名:N-Boc-2-(3'-Chlorophenyl)-L-glycine

CAS番号:1217643-80-5

MF:C13H16ClNO4

メガワット:285.723443031311

MDL:MFCD07371717

CID:2617765

PubChem ID:7145457

N-Boc-2-(3'-Chlorophenyl)-L-glycine 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- N-Boc-2-(3'-Chlorophenyl)-L-glycine

- (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3-CHLOROPHENYL)ACETIC ACID

- N-Boc-(S)-2-amino-2-(3-chlorophenyl)acetic acid

- BCP19867

- AB32756

- AB0075544

- AX8266746

- (S)-TERT-BUTOXYCARBONYLAMINO-(3-CHLORO-PHENYL)-ACETIC ACID

- (

- AS)-3-Chloro-

- A-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid

- Benzeneacetic a

- (S)tert-Butoxycarbonylamino-(3-chloro-phenyl)-acetic acid

- 1217643-80-5

- DTXSID40428022

- CS-0028383

- (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-2-(3-CHLOROPHENYL)ACETICACID

- (S)-3-Chloro--[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid

- Benzeneacetic acid, 3-chloro-alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-, (alphaS)-

- DS-018137

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)acetic acid

- (S)-[(TERT-BUTOXYCARBONYL)AMINO](3-CHLOROPHENYL)ACETIC ACID

- EN300-12446985

- AS-73345

- AKOS026670691

- MFCD07371717

-

- MDL: MFCD07371717

- インチ: 1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1

- InChIKey: BGMKFLAFNZFBBB-JTQLQIEISA-N

- ほほえんだ: ClC1=C([H])C([H])=C([H])C(=C1[H])[C@@]([H])(C(=O)O[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 285.0767857g/mol

- どういたいしつりょう: 285.0767857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 75.6

じっけんとくせい

- 色と性状: White to Yellow Solid

N-Boc-2-(3'-Chlorophenyl)-L-glycine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- ちょぞうじょうけん:Room temperature

N-Boc-2-(3'-Chlorophenyl)-L-glycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-73345-1G |

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)acetic acid |

1217643-80-5 | >97% | 1g |

£161.00 | 2025-02-08 | |

| Key Organics Ltd | AS-73345-250MG |

(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)acetic acid |

1217643-80-5 | >97% | 0.25g |

£104.00 | 2023-06-14 | |

| Ambeed | A468520-5g |

(S)-2-((tert-butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid |

1217643-80-5 | 98% | 5g |

$279.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N79390-1g |

(αS)-3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid |

1217643-80-5 | 1g |

¥586.0 | 2021-09-04 | ||

| TRC | B646363-500mg |

N-Boc-2-(3'-chlorophenyl)-L-glycine |

1217643-80-5 | 500mg |

$ 340.00 | 2022-06-07 | ||

| Alichem | A019115219-5g |

(S)-2-((tert-butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid |

1217643-80-5 | 95% | 5g |

$666.27 | 2023-09-04 | |

| Ambeed | A468520-100mg |

(S)-2-((tert-butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid |

1217643-80-5 | 98% | 100mg |

$5.0 | 2024-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N79390-5g |

(αS)-3-Chloro-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzeneacetic acid |

1217643-80-5 | 98% | 5g |

¥1476.0 | 2024-07-19 | |

| Fluorochem | 048534-5g |

N-Boc-2-(3'-Chlorophenyl)-L-glycine |

1217643-80-5 | 97% | 5g |

£742.00 | 2022-03-01 | |

| TRC | B646363-100mg |

N-Boc-2-(3'-chlorophenyl)-L-glycine |

1217643-80-5 | 100mg |

$ 95.00 | 2022-06-07 |

N-Boc-2-(3'-Chlorophenyl)-L-glycine 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

1217643-80-5 (N-Boc-2-(3'-Chlorophenyl)-L-glycine) 関連製品

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1217643-80-5)N-Boc-2-(3'-Chlorophenyl)-L-glycine

清らかである:99%/99%

はかる:5g/25g

価格 ($):245.0/781.0